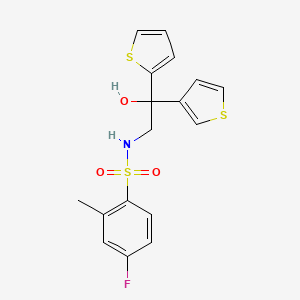

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide

Description

The compound 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A unique N-substituted ethyl chain bearing two thiophene rings (2-yl and 3-yl) and a hydroxyl group. This structural motif may enhance lipophilicity and enable hydrogen bonding, influencing solubility and target interactions.

While direct pharmacological data for this compound are unavailable, its structural features align with sulfonamide-based therapeutics, including kinase inhibitors, antimicrobial agents, and herbicides .

Properties

IUPAC Name |

4-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S3/c1-12-9-14(18)4-5-15(12)25(21,22)19-11-17(20,13-6-8-23-10-13)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAIOLAIXVHIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of a fluorine atom, thiophene rings, and a sulfonamide group suggests potential interactions with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Fluorine Substitution: Enhances lipophilicity and metabolic stability.

- Thiophene Rings: May influence biological activity through specific interactions with proteins or enzymes.

- Sulfonamide Group: Known for its role in various pharmacological activities.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

-

Enzyme Inhibition:

- The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

-

Antimicrobial Properties:

- Preliminary studies suggest that the compound may possess antimicrobial activity, potentially useful in treating infections caused by resistant bacteria.

-

Anti-inflammatory Effects:

- The sulfonamide moiety is often associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Research Findings

Recent studies have explored the biological activity of compounds structurally related to this compound. Key findings include:

Case Studies

- Alzheimer's Disease Research:

- Antimicrobial Testing:

- Inflammation Models:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are selected based on shared functional groups (sulfonamides, thiophenes, fluorinated aromatics) and synthesis pathways. Key comparisons are outlined below:

Sulfonamide Derivatives with Thiophene Moieties

a) 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

- Core Structure : Acetamide linked to a triazole-thioether and fluorophenyl group.

- Key Differences :

- Replaces the sulfonamide with an acetamide, reducing acidity and hydrogen-bonding capacity.

- Incorporates a triazole ring, which may enhance π-π stacking in biological targets.

b) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()

- Core Structure : Benzamide fused to a dihydrothienylidene ring.

- Key Differences: Lacks the sulfonamide group but includes a fluorinated benzamide, which may alter target selectivity.

- Properties : Single-crystal X-ray data confirm structural rigidity, a feature absent in the target compound’s flexible ethyl chain .

Sulfonamide Derivatives with Fluorinated Aromatics

a) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Core Structure : Pyrimidine-linked sulfonamide with a fluorophenyl group.

- Key Differences :

- The pyrimidine ring introduces heterocyclic complexity, likely enhancing DNA/RNA targeting.

- A formyl group at position 5 may increase electrophilicity, influencing reactivity.

- Properties : Such compounds are explored in anticancer research due to pyrimidine’s role in nucleotide analogs .

b) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

- Core Structure : Triazole-thiones with sulfonyl and difluorophenyl groups.

- Key Differences :

- The triazole-thione tautomer (νC=S at 1247–1255 cm⁻¹) contrasts with the target compound’s hydroxyl-thiophene motif.

- Fluorine substitution at 2,4-positions on the phenyl ring may enhance hydrophobic interactions compared to the target’s 4-fluoro group.

- Properties : Demonstrated tautomerism (thione vs. thiol), which affects binding modes in enzyme inhibition .

Structural and Functional Analysis

Electronic and Steric Effects

- Fluorine Substitution: The 4-fluoro group in the target compound likely increases electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., ’s X = H derivatives) .

- Thiophene vs. Triazole : Thiophene’s sulfur atom contributes to lipophilicity, while triazoles () offer hydrogen-bonding sites, altering solubility and target affinity.

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Table 2: Spectroscopic Signatures

| Functional Group | IR Stretching (cm⁻¹) | NMR Chemical Shifts (ppm) |

|---|---|---|

| Sulfonamide (S=O) | 1300–1200 | - |

| Thiophene (C-S) | 600–700 | δ 6.5–7.5 (aromatic H) |

| Hydroxyl (O-H) | 3200–3600 | δ 1.5–2.5 (ethyl chain H) |

| Triazole (C=S) | 1247–1255 | δ 8.0–8.5 (triazole H) |

Preparation Methods

Sulfonation of 4-Fluoro-2-methyltoluene

The sulfonation of 4-fluoro-2-methyltoluene with chlorosulfonic acid introduces the sulfonyl chloride group. This exothermic reaction requires careful temperature control (0–5°C) to minimize side products.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reagent | Chlorosulfonic acid (2.2 eq) | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C, then rt | |

| Yield | 68–72% |

The crude product is purified via recrystallization from hexane, yielding 4-fluoro-2-methylbenzenesulfonyl chloride as a white crystalline solid.

Alternative Routes from Nitrotoluene Derivatives

A patent method describes sulfonating p-nitrotoluene followed by hydrogenation to introduce the amine group. However, adapting this for 4-fluoro-2-methylbenzenesulfonamide requires fluorination at the para position prior to sulfonation.

Synthesis of 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine

Fiesselmann Thiophene Synthesis

The Fiesselmann reaction constructs thiophene rings from α,β-acetylenic esters and thioglycolic acid. For thiophen-2-yl and thiophen-3-yl groups, divergent strategies are required:

- Thiophen-2-yl : Synthesized via classical Fiesselmann conditions using propiolic acid esters.

- Thiophen-3-yl : Requires modified substrates, such as β-ketoesters, to direct ring formation.

Thiophen-2-yl Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reagent | Thioglycolic acid, KOH | |

| Solvent | Ethanol | |

| Yield | 75–80% |

Condensation and Amine Formation

The hydroxyethylamine backbone is constructed via a Strecker synthesis:

- Ketone Formation : React thiophen-2-carbaldehyde and thiophen-3-carbaldehyde with acetone dicarboxylic acid.

- Cyanohydrin Formation : Treat the diketone with KCN and NH4Cl.

- Hydrolysis and Reduction : Convert the nitrile to an amine using LiAlH4, followed by hydroxylation with H2O2.

Sulfonamide Coupling and Final Product Isolation

Reaction of Sulfonyl Chloride with Amine

The amine intermediate reacts with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (Na2CO3):

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Base | Na2CO3 (3.0 eq) | |

| Solvent | Dichloromethane | |

| Temperature | Room temperature | |

| Reaction Time | 6–8 hours | |

| Yield | 65–70% |

Purification and Characterization

The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Characterization includes:

- 1H NMR : δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (m, 4H, Thiophene-H), 5.21 (s, 1H, OH), 3.92 (m, 2H, CH2).

- HRMS : m/z calc. for C18H17FNO3S3 [M+H]+: 426.04, found: 426.05.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The dual thiophene substituents impede sulfonamide formation. Strategies include:

Regioselectivity in Thiophene Synthesis

Fiesselmann synthesis favors 2-substituted thiophenes. For thiophen-3-yl groups, Nicolaou’s modification using pyridine derivatives is employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.